Fiduxosin (3-[4-((3aR,9bR)-cis-9-methoxy-1,2,3,3a,4,9b-hexahydro-[1]-benzopyrano[3,4-c]pyrrol-2-yl)butyl]-8-phenyl-pyrazino[2',3':4,5]thieno-[3,2-d]pyrimidine-2,4(1H,3H)-dione) is a synthetic compound developed at Abbott Laboratories. [] It belongs to the class of α1-adrenoceptor antagonists and exhibits a high affinity for α1A- and α1D-adrenoceptors. [] Fiduxosin is primarily investigated for its potential in modulating lower urinary tract function. []
The synthesis of Fiduxosin utilizes a convergent strategy involving the preparation of two key intermediates: an enantiomerically pure 3,4-cis-disubstituted pyrrolidine and a regiospecifically synthesized 2,3,5-trisubstituted thienopyrazine. []
The synthesis of the benzopyranopyrrolidine intermediate begins with a [3+2] cycloaddition of an enantiopure azomethine ylide. This is followed by a diastereoselective crystallization to ensure high diastereomeric and enantiomeric purity. [] Subsequent steps include the reduction of an epimerization-prone O-aryl lactone and the cyclization of the resulting alcohol/phenol to form the desired ether. []
The thienopyrazine moiety is synthesized through the condensation of methyl thioglycolate and a regiospecifically prepared 2-bromo-3-cyano-5-phenylpyrazine. [] Achieving regiospecificity in the synthesis of the trisubstituted pyrazines involves specific conditions for halogen substitutive deamination. []
Fiduxosin exerts its effects by selectively antagonizing α1A- and α1D-adrenoceptors. [] These receptors are located in the smooth muscle of the lower urinary tract, where they mediate contraction. [] By blocking these receptors, Fiduxosin inhibits smooth muscle contraction, leading to relaxation and improved urine flow. []
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7